molecular formula C18H29NO2 B10858547 Lotucaine CAS No. 42373-58-0

Lotucaine

Cat. No.: B10858547
CAS No.: 42373-58-0
M. Wt: 291.4 g/mol
InChI Key: ALJMIOMYHUNJQX-UHFFFAOYSA-N
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Description

Preparation Methods

Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with o-tolyloxy methyl chloride under controlled conditions. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lotucaine undergoes various chemical reactions, including:

Scientific Research Applications

Lotucaine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.

    Biology: Employed in research on nerve conduction and the effects of anesthetics on cellular processes.

    Medicine: Utilized in dental and surgical procedures to provide local anesthesia with minimal side effects.

    Industry: Applied in the formulation of topical anesthetic creams and gels

Mechanism of Action

Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The molecular targets involved include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .

Comparison with Similar Compounds

Lotucaine is often compared with other local anesthetics such as lidocaine, benzocaine, and tetracaine. While all these compounds share a similar mechanism of action, this compound is unique due to its reduced toxicity and longer duration of action. Similar compounds include:

This compound’s unique properties make it a valuable compound in both clinical and research settings, offering effective pain management with fewer side effects.

Properties

CAS No.

42373-58-0

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3

InChI Key

ALJMIOMYHUNJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O

Related CAS

23875-59-4 (mono-hydrochloride)

Origin of Product

United States

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